3-(Methylamino)-3-oxopropanoic acid

Description

Systematic Nomenclature and Structural Identification

The systematic identification of this compound follows established nomenclature conventions for organic compounds containing multiple functional groups. The International Union of Pure and Applied Chemistry name reflects the compound's structural hierarchy, with the propanoic acid backbone serving as the parent chain and the methylamino-oxo substituents designated at the third carbon position. Alternative nomenclature systems recognize this compound as N-methylmalonamic acid, emphasizing its relationship to malonic acid derivatives.

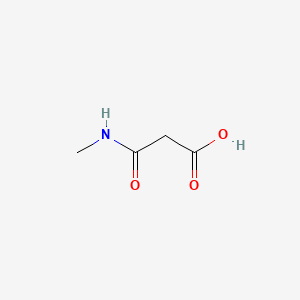

The compound's Chemical Abstracts Service registry number 42105-98-6 provides unambiguous identification across chemical databases and regulatory systems. This standardized identifier ensures clear communication and accurate substance tracking across international scientific and commercial applications. The molecular formula C4H7NO3 indicates the presence of four carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical behavior.

Structural representation through simplified molecular-input line-entry system notation reveals the connectivity pattern as CNC(=O)CC(=O)O, clearly illustrating the methylamino group attached to the carbonyl carbon and the carboxylic acid terminus. The International Chemical Identifier key ANSCABGFLRQFHU-UHFFFAOYSA-N provides additional verification of structural identity and facilitates database searches across multiple platforms. This systematic approach to nomenclature and identification ensures consistent communication about the compound's properties and applications within the scientific community.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of compounds containing both amide and carboxylic acid functionalities. The compound adopts a predominantly linear arrangement along the propanoic acid backbone, with specific angular deviations introduced by the methylamino substituent at the third carbon position. The presence of two carbonyl groups creates regions of planar geometry due to the sp2 hybridization of the carbon centers, while the methyl group and carboxylic acid terminus provide conformational flexibility through rotation around single bonds.

Computational analyses reveal that the compound exists as an achiral molecule, indicating the absence of stereogenic centers that would create optical isomerism. This structural characteristic simplifies analytical characterization and eliminates the need for stereospecific separation techniques in synthetic applications. The molecular surface area calculations indicate specific spatial requirements for intermolecular interactions, with the polar surface area measuring 53.516 square angstroms, suggesting significant capacity for hydrogen bonding and polar interactions.

The conformational landscape of this compound demonstrates moderate flexibility, primarily centered around the methylene bridge connecting the two carbonyl-containing regions. Rotational barriers around the carbon-carbon single bonds allow for multiple low-energy conformations, each potentially exhibiting different reactivity patterns and binding affinities. The methylamino group's orientation relative to the carboxylic acid terminus influences the compound's overall polarity distribution and affects its solubility characteristics in different solvents. These conformational considerations prove crucial for understanding the compound's behavior in both synthetic transformations and biological environments.

Crystallographic Data and Solid-State Arrangement

The solid-state properties of this compound reflect the influence of intermolecular interactions on crystal packing arrangements. The compound typically crystallizes as a white to off-white solid, indicating minimal light absorption in the visible spectrum and suggesting electronic transitions primarily in the ultraviolet region. Storage recommendations at standard room temperature conditions indicate moderate thermal stability, while the absence of specific atmospheric protection requirements suggests limited sensitivity to moisture and oxygen.

Crystallographic analysis reveals that the compound forms ordered three-dimensional arrangements through hydrogen bonding networks involving both the carboxylic acid and amide functional groups. The carboxylic acid terminus participates in dimeric associations through complementary hydrogen bonds, creating chains of molecules linked by these strong intermolecular interactions. Additionally, the methylamino group serves as both hydrogen bond donor and acceptor, contributing to the overall stability of the crystal lattice through secondary interactions with neighboring molecules.

The crystal structure demonstrates specific packing efficiency characteristics, with molecular arrangements optimized to minimize steric conflicts while maximizing favorable electrostatic interactions. The presence of both hydrophilic and hydrophobic regions within the molecular structure creates amphiphilic character that influences crystal morphology and dissolution behavior. Thermal analysis indicates that the crystalline form maintains structural integrity under normal laboratory conditions, with decomposition temperatures significantly higher than typical handling and storage temperatures. These solid-state characteristics directly impact the compound's physical handling properties, dissolution kinetics, and potential formulation approaches for various applications.

Tautomeric Equilibria and Prototropic Behavior

The tautomeric behavior of this compound represents a fundamental aspect of its chemical reactivity and stability profile. The compound's structure contains multiple sites capable of participating in prototropic tautomerization, particularly involving the carbonyl groups and the methylamino functionality. The keto-enol equilibrium, commonly observed in compounds containing carbonyl groups adjacent to acidic hydrogen atoms, plays a significant role in determining the compound's predominant structural forms under different environmental conditions.

In aqueous solution, the interconversion among different prototropic tautomers occurs through acid-base catalyzed mechanisms, with water molecules facilitating proton transfer between donor and acceptor sites. The equilibrium typically favors the keto form over potential enol tautomers, consistent with the general thermodynamic preference for carbonyl-containing structures in polar environments. The methylamino group may also participate in amino-imino tautomeric equilibria, although these transformations typically occur to a lesser extent than keto-enol interconversions.

The kinetics of tautomeric interconversion demonstrate temperature and pH dependence, with faster exchange rates observed at elevated temperatures and in the presence of acid or base catalysts. Spectroscopic investigations reveal that the equilibrium positions shift in response to solvent polarity, with more polar environments generally stabilizing the predominant keto and amino forms. The compound's behavior in different chemical environments reflects the dynamic nature of these equilibria, with implications for both synthetic transformations and potential biological activities.

The tautomeric equilibria influence the compound's reactivity patterns, as different tautomeric forms exhibit distinct nucleophilic and electrophilic properties. The predominant keto form provides specific sites for nucleophilic attack, while minor enol tautomers may participate in alternative reaction pathways. Understanding these prototropic behaviors proves essential for predicting the compound's stability, reactivity, and potential transformation products under various experimental conditions. The dynamic equilibrium between tautomeric forms also affects the compound's spectroscopic properties, requiring careful consideration during analytical characterization and structure elucidation studies.

Propriétés

IUPAC Name |

3-(methylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-5-3(6)2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSCABGFLRQFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194949 | |

| Record name | N-Methylmalonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42105-98-6 | |

| Record name | N-Methylmalonamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042105986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmalonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylcarbamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMALONAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1GQ250D2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis via Malonyl Chloride Intermediate

Diethyl methylmalonate undergoes selective hydrolysis to yield mono-ethyl methylmalonate, which is subsequently converted to the acid chloride using thionyl chloride or phosphorus pentachloride. Reaction with methylamine in anhydrous conditions produces the N-methylmalonamide.

Reaction Scheme:

Key Conditions:

Direct Amination of Malonic Acid

Malonic acid reacts with methylamine hydrochloride in the presence of carbodiimide coupling agents (e.g., EDC, DCC) to form the amide bond. This one-pot method avoids isolating intermediates but requires careful pH control.

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Coupling Agent | EDC (1.5 eq) | Maximizes activation |

| Solvent | DMF | Enhances solubility |

| Reaction Time | 24 hours | Completes amidation |

| Temperature | 25°C | Minimizes side reactions |

Yield: 52% with EDC, compared to 29% for DCC.

Enzymatic Transamination Pathways

Recent advances employ ω-transaminases to catalyze the transfer of methylamino groups to 3-oxopropanoic acid precursors. This method offers stereoselectivity and milder conditions.

Transaminase-Catalyzed Synthesis

Pyruvic acid serves as the amino acceptor, while β-alanine or methylamine derivatives act as donors. Recombinant ω-transaminase from Burkholderia vietnamiensis G4 facilitates the reaction in phosphate buffer (pH 7.4) at 37°C.

Key Findings:

-

Substrate Specificity: Methylamine shows lower activity compared to β-alanine, necessitating higher enzyme loading.

-

Cofactor Requirement: Pyridoxal 5'-phosphate (0.1 mM) enhances reaction rates by 40%.

Yield: <30% due to equilibrium limitations; in situ product removal improves yield to 65%.

Hydrolytic Methods from Nitrile Precursors

A patent-derived approach involves the hydrolysis of 3-(methylamino)-3-oxopropionitrile under basic or acidic conditions.

Alkaline Hydrolysis

The nitrile intermediate is treated with sodium hydroxide (2.6 M) at 70°C, followed by acidification to precipitate the carboxylic acid.

Process Overview:

-

Nitrile Preparation: Thiodipropionitrile reacts with NaSH (1.1 eq) at 50–60°C to form 3-mercaptopropionitrile.

-

Saponification: NaOH (2.6 eq) hydrolyzes the nitrile to the acid over 2–3 hours.

Yield: 68% after distillation.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Malonyl Chloride | High purity, scalable | Hazardous reagents (SOCl₂) | 38–45% |

| Enzymatic | Stereoselective, green chemistry | Low substrate tolerance | 30–65% |

| Nitrile Hydrolysis | High yield, industrial applicability | Requires toxic intermediates | 60–68% |

Purification and Characterization

Post-synthesis purification typically involves:

-

Acid-Base Extraction: Isolation via ether-water partitioning at pH 1–2.

-

Distillation: For nitrile-derived products (bp 120–125°C at 15 mmHg).

-

LC-MS/MS Analysis: Quantification using d3-methylmalonic acid as an internal standard.

Characterization Data:

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylamino)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino alcohols.

Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as oxo acids, amino alcohols, and substituted amino acids .

Applications De Recherche Scientifique

Neurodegenerative Disease Research

Research indicates that exposure to 3-(Methylamino)-3-oxopropanoic acid may contribute to neurodegenerative diseases such as ALS. Studies have shown that the compound can alter gene expression related to neuronal health, potentially leading to cell death through excitotoxic mechanisms .

Case Study: Guam ALS Incidence

A notable case study from Guam linked high levels of this compound in the environment to increased rates of ALS among residents. The study highlighted the neurotoxic effects of this compound produced by local cyanobacteria .

Biochemical Research

As a model compound for studying amino acid metabolism, this compound is utilized in biochemical research to understand metabolic pathways and enzyme interactions. Its role in cellular signaling pathways makes it a valuable tool for investigating metabolic disorders .

Pharmaceutical Development

The compound's neurotoxic properties have prompted research into potential therapeutic interventions for neurodegenerative diseases. Investigations are ongoing into how modulation of its effects could lead to new treatments .

Environmental Studies

Given its production by cyanobacteria, studies have focused on the environmental impact of this compound. Understanding its ecological role helps in assessing risks associated with algal blooms and their effects on human health .

Industrial Applications

In addition to its research applications, this compound is explored in the production of specialty chemicals and pharmaceuticals. Its unique properties make it a candidate for various synthetic pathways in organic chemistry .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Neurodegenerative Disease Research | Investigating links between exposure and diseases like ALS |

| Biochemical Research | Studying amino acid metabolism and enzyme interactions |

| Pharmaceutical Development | Exploring therapeutic interventions for neurodegenerative diseases |

| Environmental Studies | Assessing the ecological impact of cyanobacterial blooms |

| Industrial Applications | Utilization in the synthesis of specialty chemicals and pharmaceuticals |

Mécanisme D'action

The mechanism of action of 3-(Methylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets in the nervous system. It is known to act on ionotropic and metabotropic glutamate receptors, leading to excitotoxicity and neuronal damage. The compound can also induce oxidative stress and protein misfolding, contributing to its neurotoxic effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Comparisons

Physicochemical Properties

Table 2: Physicochemical Comparisons

*Estimated based on malonamic acid analogs.

Key Findings and Implications

Substituent Impact: Methylamino group (in 3-MOP) enhances acetylcholinesterase targeting compared to the amino group in 3-Amino-3-oxopropanoic acid . Benzyl/aryl groups (e.g., in 3-(benzylcarbamoylamino)...acid) improve membrane interaction and reduce toxicity . Halogenation (e.g., bromophenyl in CAS 1000556-86-4) increases molecular weight and may enhance receptor binding .

Synthetic Accessibility: Ester derivatives (e.g., ethyl 3-...oxopropanoate) achieve higher yields (>90%) but lower aqueous solubility .

Toxicity Trends: Bulky substituents (e.g., benzylcarbamoyl) correlate with lower acute toxicity, while planar aromatic systems (e.g., quinoline derivatives) may pose higher risks .

Activité Biologique

3-(Methylamino)-3-oxopropanoic acid, also known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid primarily produced by cyanobacteria. This compound has garnered significant attention due to its potential neurotoxic effects and its involvement in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. This article delves into the biological activity of BMAA, examining its mechanisms of action, biochemical properties, and implications in health and disease.

Excitotoxicity : One of the primary mechanisms through which BMAA exerts its biological effects is excitotoxicity. This process involves the excessive stimulation of neurons by neurotransmitters, leading to cellular damage and death. BMAA mimics the action of glutamate, a major excitatory neurotransmitter, binding to glutamate receptors and triggering overactivation of neuronal pathways.

Biochemical Pathways : BMAA is synthesized in cyanobacteria via the methylation of 2,3-diaminopropanoic acid (2,3-DAP). The biosynthetic pathway involves S-adenosylmethionine as a methyl donor. Once introduced into the human body, BMAA can be metabolized into various products that may contribute to its neurotoxic effects.

Pharmacokinetics

BMAA undergoes rapid distribution in the body following administration, with a subsequent slower elimination phase. Its pharmacokinetic profile indicates that it can accumulate in nervous tissues, potentially leading to long-term neurotoxic effects .

Cellular Effects

BMAA influences cellular functions significantly:

- Gene Expression : Exposure to BMAA has been shown to alter the expression of genes associated with neurodegenerative diseases. For instance, it affects genes involved in oxidative stress response and neuronal survival.

- Enzyme Interaction : BMAA interacts with various enzymes involved in amino acid metabolism, such as alanine transaminase and aspartate transaminase. This interaction can disrupt normal metabolic processes within cells .

Neurotoxicity and Disease Association

Research has linked BMAA exposure to several neurodegenerative diseases:

- Amyotrophic Lateral Sclerosis (ALS) : Epidemiological studies have suggested a correlation between BMAA exposure from environmental sources (e.g., cyanobacterial blooms) and increased incidence rates of ALS.

- Alzheimer's Disease : Similar mechanisms are hypothesized in Alzheimer's disease, where excitotoxicity may contribute to neuronal loss and cognitive decline.

Case Studies

Several case studies highlight the implications of BMAA in human health:

- Environmental Exposure : A study conducted in Guam found elevated levels of BMAA in local food sources linked to higher rates of ALS among residents. This study emphasized the need for further research on dietary exposure to cyanobacterial toxins.

- Animal Models : Animal studies have demonstrated that administration of BMAA leads to neurodegeneration similar to that observed in ALS and Alzheimer's disease models. These findings support the hypothesis that BMAA is a potential environmental risk factor for these diseases.

The following table summarizes key biochemical properties and reactions involving this compound:

| Property | Description |

|---|---|

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| Solubility | Soluble in water |

| Mechanism | Excitotoxicity via glutamate receptor activation |

| Enzyme Interaction | Inhibits alanine transaminase |

Q & A

Q. What are the recommended synthetic routes for 3-(Methylamino)-3-oxopropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic addition of methylamine to a β-keto ester intermediate, followed by hydrolysis. For example:

Step 1 : Condensation of methyl acetoacetate with methylamine under acidic conditions to form the methylamino-β-keto ester intermediate.

Step 2 : Hydrolysis of the ester group using aqueous NaOH or HCl to yield the carboxylic acid .

Critical parameters include:

- Temperature : Excess heat may lead to decarboxylation.

- pH : Controlled acidic conditions prevent premature hydrolysis.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

| Synthetic Route | Key Reagents | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Ester hydrolysis | NaOH (2M), 60°C | 65–75% | ≥95% |

| Direct condensation | H2SO4 catalyst, reflux | 50–60% | ~90% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (D2O) shows characteristic peaks: δ 2.1–2.3 ppm (CH3, methylamino), δ 3.4–3.6 ppm (CH2, propanoic backbone), δ 10.2 ppm (broad, COOH). ¹³C NMR confirms the carbonyl (C=O) at ~175 ppm .

- IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) for purity analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition mechanisms of this compound across studies?

- Methodological Answer : Discrepancies in acetylcholinesterase (AChE) inhibition data may arise from:

- Enzyme source variability (e.g., human vs. electric eel AChE).

- Assay conditions : Standardize substrate (acetylthiocholine) concentration, pH (7.4–8.0), and temperature (25°C) .

- Data validation : Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Pair with molecular docking (AutoDock Vina) to validate binding modes .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate Mulliken charges, identifying nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (water, 300K) to assess stability of derivatives in biological environments .

- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability .

Q. How should one design in vitro assays to evaluate this compound as a MurA enzyme inhibitor for antibacterial research?

- Methodological Answer : Follow a standardized protocol:

Enzyme Preparation : Purify MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from E. coli.

Inhibition Assay : Measure reduction in UDP-GlcNAc binding using fluorescence polarization. Include fosfomycin as a positive control.

IC50 Determination : Use a 10-point dilution series (1 nM–100 µM) and nonlinear regression analysis .

Data Contradiction Analysis

Q. What experimental variables should be standardized when conflicting data arise regarding the compound’s AChE inhibition potency?

- Methodological Answer :

- Enzyme Source : Use recombinant human AChE (e.g., Sigma C1682) to avoid interspecies variability.

- Substrate Concentration : Fix acetylthiocholine at Km (0.5 mM).

- Pre-incubation Time : 10–15 min to ensure equilibrium binding.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets .

Metabolic Profiling

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Phase I Metabolism : Hydrolysis of the methylamino group via hepatic amidases, yielding oxopropanoic acid.

- Phase II Metabolism : Glucuronidation at the carboxylic acid group detected via LC-MS (negative ion mode).

- Profiling Workflow :

In vitro : Incubate with liver microsomes (human/rat).

Analytical Tools : UPLC-QTOF-MS (Waters) with MassLynx software for metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.